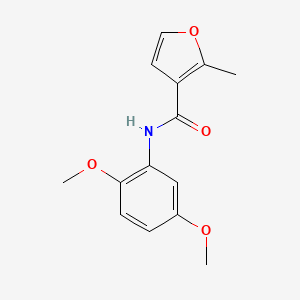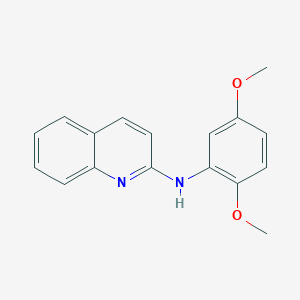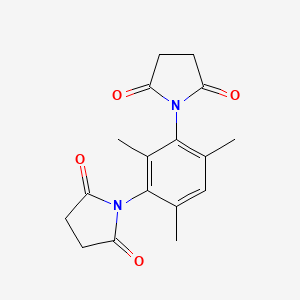
1-(2-ethoxyphenoxy)-2,3,5,6-tetrafluoro-4-(1-propen-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-ethoxyphenoxy)-2,3,5,6-tetrafluoro-4-(1-propen-1-yl)benzene, also known as EFPTB, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications.
Mecanismo De Acción
1-(2-ethoxyphenoxy)-2,3,5,6-tetrafluoro-4-(1-propen-1-yl)benzene works by reacting with ROS to produce a fluorescent signal, allowing for their detection in biological systems. The mechanism of action involves the oxidation of the ethoxy group on this compound by ROS, resulting in the formation of a highly fluorescent product. This reaction is specific to ROS and does not occur with other reactive species, making this compound a highly selective probe for ROS detection.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not interfere with cellular functions, making it a safe and effective tool for studying ROS in biological systems. Its ability to selectively detect ROS has also allowed for the identification of new signaling pathways and potential therapeutic targets for ROS-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(2-ethoxyphenoxy)-2,3,5,6-tetrafluoro-4-(1-propen-1-yl)benzene is its high selectivity for ROS detection, allowing for the accurate measurement of ROS levels in biological systems. It is also easy to use and has minimal toxicity, making it a safe and effective tool for research. However, this compound has limitations in terms of its sensitivity and specificity, and further research is needed to optimize its performance in various biological systems.
Direcciones Futuras
Further research is needed to optimize the performance of 1-(2-ethoxyphenoxy)-2,3,5,6-tetrafluoro-4-(1-propen-1-yl)benzene in various biological systems and to develop new applications for its use. Possible future directions for research include the development of new fluorescent probes for the detection of other reactive species, the identification of new signaling pathways related to ROS, and the development of new therapeutic targets for ROS-related diseases. Additionally, research is needed to better understand the potential limitations and challenges associated with the use of this compound in various biological systems.
Métodos De Síntesis
1-(2-ethoxyphenoxy)-2,3,5,6-tetrafluoro-4-(1-propen-1-yl)benzene can be synthesized through a multi-step process involving the reaction of 2-ethoxyphenol with 2,3,5,6-tetrafluorobenzyl bromide, followed by the reaction of the resulting product with propenyl magnesium bromide. The final product is then purified through column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
1-(2-ethoxyphenoxy)-2,3,5,6-tetrafluoro-4-(1-propen-1-yl)benzene has shown potential in various scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are important signaling molecules that play a role in various physiological processes, but excessive ROS production can lead to cellular damage and disease. This compound has been shown to selectively detect ROS in cells and tissues, making it a valuable tool for studying ROS-related diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
Propiedades
IUPAC Name |
1-(2-ethoxyphenoxy)-2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F4O2/c1-3-7-10-13(18)15(20)17(16(21)14(10)19)23-12-9-6-5-8-11(12)22-4-2/h3,5-9H,4H2,1-2H3/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNYEJHXMQYUNL-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(C(=C(C(=C2F)F)C=CC)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1OC2=C(C(=C(C(=C2F)F)/C=C/C)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(aminocarbonyl)phenyl]-2-naphthamide](/img/structure/B5813653.png)
![3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5813658.png)



![2-[(3-aminobenzoyl)amino]benzoic acid](/img/structure/B5813685.png)
![4-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5813691.png)
![4-ethoxy-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5813698.png)
![4-methyl-N-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}carbonyl)benzenesulfonamide](/img/structure/B5813702.png)




![2-butyl-9-(methoxymethyl)-7-methyl-3-[(4-nitrobenzylidene)amino]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5813745.png)